Cas no 229309-82-4 (Dibutylamine-d4)

Dibutylamine-d4 化学的及び物理的性質
名前と識別子
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- Dibutylamine-d4
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- インチ: 1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3
- InChIKey: JQVDAXLFBXTEQA-UHFFFAOYSA-N
- ほほえんだ: N(C([H])([H])CCC)C([H])([H])CCC
じっけんとくせい
- ようかいど: Chloroform;
Dibutylamine-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D462739-10mg |
Dibutylamine-d4 |
229309-82-4 | 10mg |
$ 1464.00 | 2023-09-07 | ||
TRC | D462739-1mg |
Dibutylamine-d4 |
229309-82-4 | 1mg |
$ 184.00 | 2023-09-07 |
Dibutylamine-d4 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
Dibutylamine-d4に関する追加情報
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 229309-82-4 and Dibutylamine-d4
In the rapidly evolving field of chemical biology and pharmaceutical research, the compound with CAS number 229309-82-4 and the deuterated product Dibutylamine-d4 have garnered significant attention due to their potential applications in drug discovery, metabolic studies, and analytical chemistry. This research brief aims to provide an up-to-date overview of the latest findings related to these compounds, highlighting their roles in advancing scientific knowledge and technological innovation.
Recent studies have explored the structural and functional properties of 229309-82-4, a compound that has shown promise as a key intermediate in the synthesis of bioactive molecules. Researchers have utilized advanced spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its molecular characteristics and reactivity. These investigations have revealed its potential as a building block for the development of novel therapeutics targeting specific biological pathways.
Dibutylamine-d4, a deuterated analog of dibutylamine, has emerged as a valuable tool in quantitative analysis and metabolic research. Its incorporation into analytical methodologies, particularly in mass spectrometry-based assays, has enhanced the precision and accuracy of measurements. Recent publications have demonstrated its utility in pharmacokinetic studies, where it serves as an internal standard for the quantification of endogenous and exogenous compounds in complex biological matrices.
One notable study published in the Journal of Medicinal Chemistry investigated the use of Dibutylamine-d4 in the development of stable isotope-labeled analogs for drug metabolism studies. The research team reported improved sensitivity and specificity in detecting metabolites, which is critical for understanding drug disposition and toxicity. These findings underscore the importance of deuterated compounds in modern pharmaceutical research.
In addition to its analytical applications, Dibutylamine-d4 has been employed in mechanistic studies to explore enzyme-catalyzed reactions. Isotope effects observed with deuterated compounds provide insights into reaction mechanisms and transition states, contributing to the rational design of enzyme inhibitors. Recent work in this area has highlighted the compound's role in elucidating the catalytic mechanisms of cytochrome P450 enzymes, which are pivotal in drug metabolism.
The synthesis and characterization of 229309-82-4 have also been the focus of recent research efforts. A study published in Organic Letters detailed an efficient synthetic route to this compound, emphasizing its scalability and potential for industrial application. The authors reported high yields and excellent purity, making it a viable candidate for large-scale production in pharmaceutical manufacturing.
Looking ahead, the integration of 229309-82-4 and Dibutylamine-d4 into multidisciplinary research holds great promise. Their applications span from drug discovery to environmental analysis, reflecting their versatility and importance in scientific inquiry. Future studies are expected to further explore their potential in emerging areas such as personalized medicine and green chemistry.
In conclusion, the latest research on 229309-82-4 and Dibutylamine-d4 underscores their significance in advancing chemical biology and pharmaceutical sciences. These compounds not only serve as critical tools in analytical and synthetic chemistry but also contribute to a deeper understanding of biological processes. Continued exploration of their properties and applications will undoubtedly yield valuable insights and innovations in the years to come.
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